Competitive Inhibition of 3β-Hydroxysteroid Dehydrogenase for Hepatic Research
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol exhibits a distinct mechanism of action by competitively inhibiting the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), a key regulator in the synthesis of cholesterol and bile acids . While direct quantitative inhibitory data (e.g., IC50 or Ki) for this specific compound against 3β-HSD are not publicly disclosed, this reported mechanism provides a specific biochemical target not commonly associated with many other dihydrobenzofuran-5-ol analogs. This contrasts with compounds like MDL 74,180, a more hydrophilic α-tocopherol analog, which are primarily characterized by their radical-scavenging and lipid peroxidation inhibition properties without this specific enzymatic target being highlighted [1]. This differentiation makes the compound a valuable chemical probe for studies specifically investigating 3β-HSD in hepatic models.
| Evidence Dimension | Mechanism of Action (Enzyme Target) |
|---|---|
| Target Compound Data | Reported competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD). |
| Comparator Or Baseline | MDL 74,180 and related amphiphilic analogs; characterized primarily as radical scavengers and inhibitors of lipid peroxidation, with no reported 3β-HSD inhibition. |
| Quantified Difference | N/A (Qualitative mechanistic distinction). |
| Conditions | Enzymatic assay context inferred from vendor description; specific assay conditions not detailed. |
Why This Matters
This specific mechanistic profile allows researchers studying hepatic cholesterol or bile acid pathways to select a compound with a defined, albeit non-quantified, interaction with 3β-HSD, differentiating it from α-tocopherol analogs with broader antioxidant activity.
- [1] Bolkenius, F. N., Verne-Mismer, J., Wagner, J., & Grisar, J. M. (1996). Amphiphilic α-tocopherol analogues as inhibitors of brain lipid peroxidation. European Journal of Pharmacology, 298(1), 37-43. View Source
